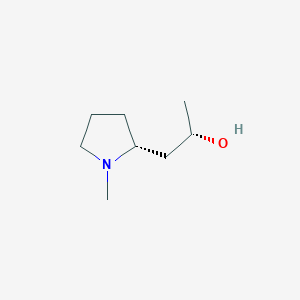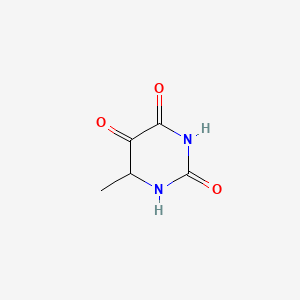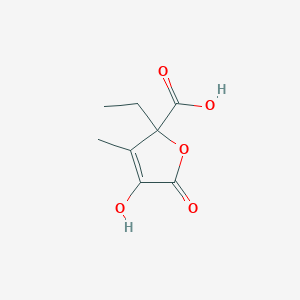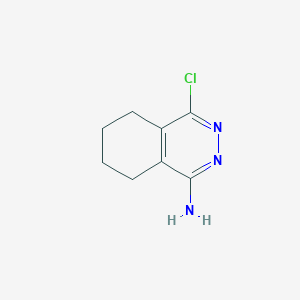
(+)-Pseudohygroline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+)-Pseudohygroline is a naturally occurring alkaloid that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is known for its chiral properties, which means it has a specific three-dimensional arrangement that can interact differently with biological systems compared to its enantiomer.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Pseudohygroline typically involves several steps, starting from readily available precursors. One common method involves the use of chiral catalysts to ensure the correct stereochemistry of the final product. The reaction conditions often include controlled temperatures and specific solvents to optimize yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. These reactors can precisely control reaction conditions such as temperature, pressure, and pH to ensure consistent quality. The use of continuous flow chemistry is also explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(+)-Pseudohygroline undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(+)-Pseudohygroline has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block for the synthesis of more complex molecules.
Biology: Researchers study its interactions with enzymes and receptors to understand its biological activity.
Medicine: There is ongoing research into its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of (+)-Pseudohygroline involves its interaction with specific molecular targets in biological systems. It can bind to receptors or enzymes, altering their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to influence neurotransmitter systems, which could explain its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(-)-Pseudohygroline: The enantiomer of (+)-Pseudohygroline, which has a different three-dimensional arrangement and may exhibit different biological activities.
Hygroline: A structurally similar compound with different functional groups.
Nicotinic acid: Another alkaloid with some structural similarities but different pharmacological properties.
Uniqueness
This compound is unique due to its specific chiral properties, which can lead to distinct interactions with biological systems compared to its enantiomer and other similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
496-48-0 |
|---|---|
Molecular Formula |
C8H17NO |
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(2S)-1-[(2R)-1-methylpyrrolidin-2-yl]propan-2-ol |
InChI |
InChI=1S/C8H17NO/c1-7(10)6-8-4-3-5-9(8)2/h7-8,10H,3-6H2,1-2H3/t7-,8+/m0/s1 |
InChI Key |
CWMYODFAUAJKIV-JGVFFNPUSA-N |
Isomeric SMILES |
C[C@@H](C[C@H]1CCCN1C)O |
Canonical SMILES |
CC(CC1CCCN1C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![3-Bromo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B13120982.png)





